

# CAS number and molecular weight of oxamic acid for research

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## Compound of Interest

Compound Name: Oxamic Acid

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## An In-depth Technical Guide to Oxamic Acid for Researchers

For Immediate Release

### Oxamic Acid: A Core Compound for Research in Metabolic Pathways and Drug Development

This whitepaper provides a comprehensive technical overview of **oxamic acid**, a pivotal molecule in biochemical research and a promising scaffold in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the physicochemical properties, synthesis, and multifaceted applications of **oxamic acid**, with a special focus on its role as a lactate dehydrogenase inhibitor.

### Core Properties of Oxamic Acid

**Oxamic acid**, also known as aminooxoacetic acid, is a simple yet versatile organic compound. Its fundamental properties are summarized below, providing a ready reference for laboratory use.

Property	Value	Reference
CAS Number	471-47-6	[No specific citation available]
Molecular Weight	89.05 g/mol	[No specific citation available]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NO <sub>3</sub>	[No specific citation available]
Appearance	White, water-soluble solid	[No specific citation available]
Melting Point	209 °C (decomposes)	[No specific citation available]

## Therapeutic Potential and Research Applications

**Oxamic acid** is a well-established inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibitory action forms the basis of its extensive investigation in various therapeutic areas, most notably in oncology.

### Oncology

Elevated glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. By inhibiting LDH-A, the isoform predominantly expressed in tumors, **oxamic acid** disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] Research has demonstrated its efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.[2][3][4]

### Other Therapeutic Areas

Beyond cancer, the therapeutic potential of **oxamic acid** and its derivatives is being explored in:

- **Type 2 Diabetes:** By modulating lactate production, **oxamic acid** may improve glycemic control and insulin sensitivity.
- **Infectious Diseases:** As an antimalarial agent, it targets the LDH enzyme of *Plasmodium falciparum*. [1]
- **Inflammation:** Certain derivatives of **oxamic acid** have shown anti-inflammatory properties. [5]

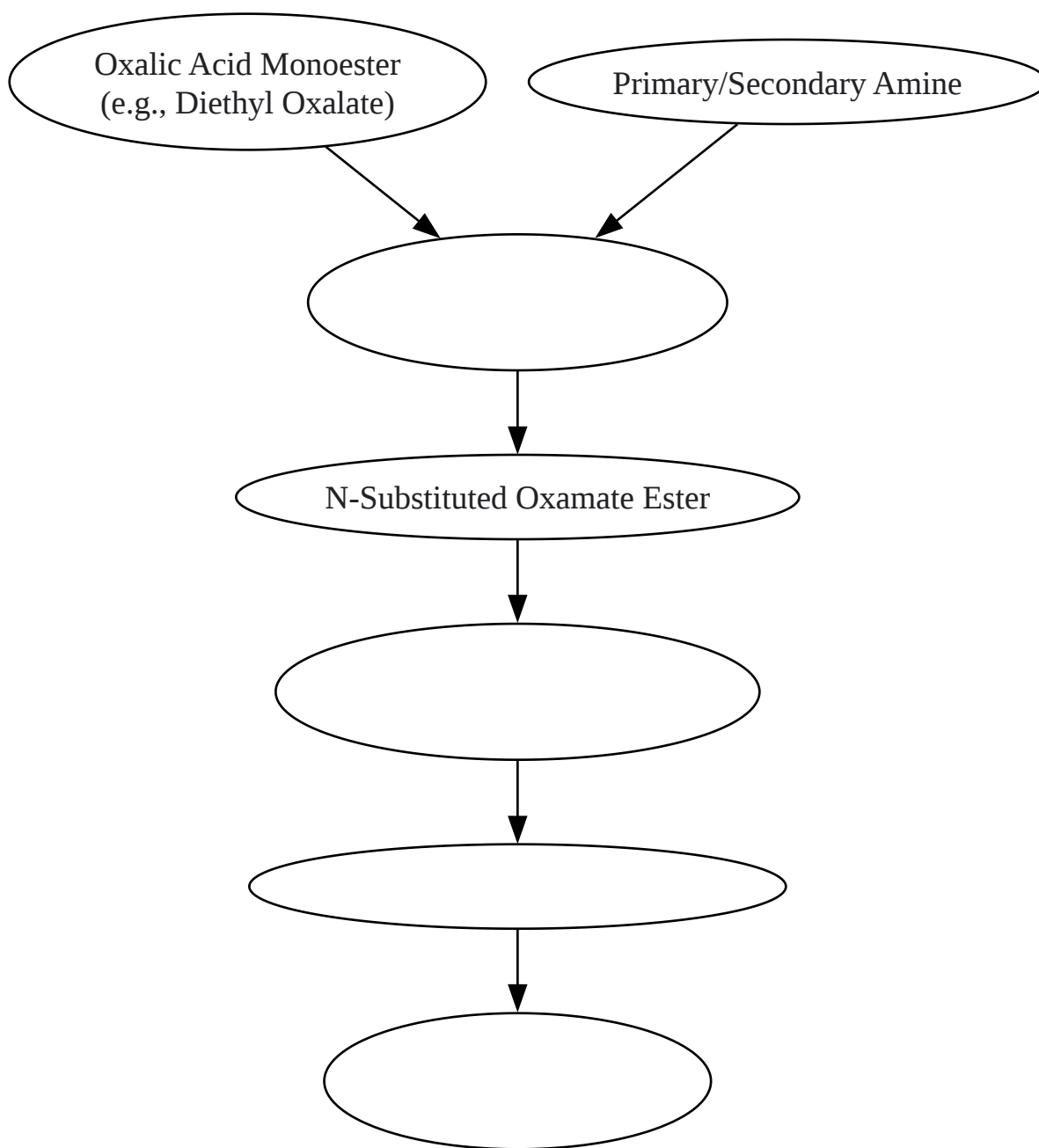
## Experimental Protocols

### Synthesis of N-Substituted Oxamic Acid Derivatives

A general methodology for the synthesis of N-substituted **oxamic acid** derivatives involves the reaction of a primary or secondary amine with an oxalic acid monoester, followed by hydrolysis.

Methodology:

- **Reaction:** A solution of the desired amine in a suitable solvent (e.g., diethyl ether) is added dropwise to an ice-cold solution of a monoester of oxalic acid (e.g., diethyl oxalate).<sup>[6]</sup>
- **Reflux:** The reaction mixture is then refluxed for a specified period.
- **Hydrolysis:** The resulting oxamate ester is hydrolyzed to the corresponding **oxamic acid**, typically under basic conditions.
- **Purification:** The final product is purified by recrystallization.



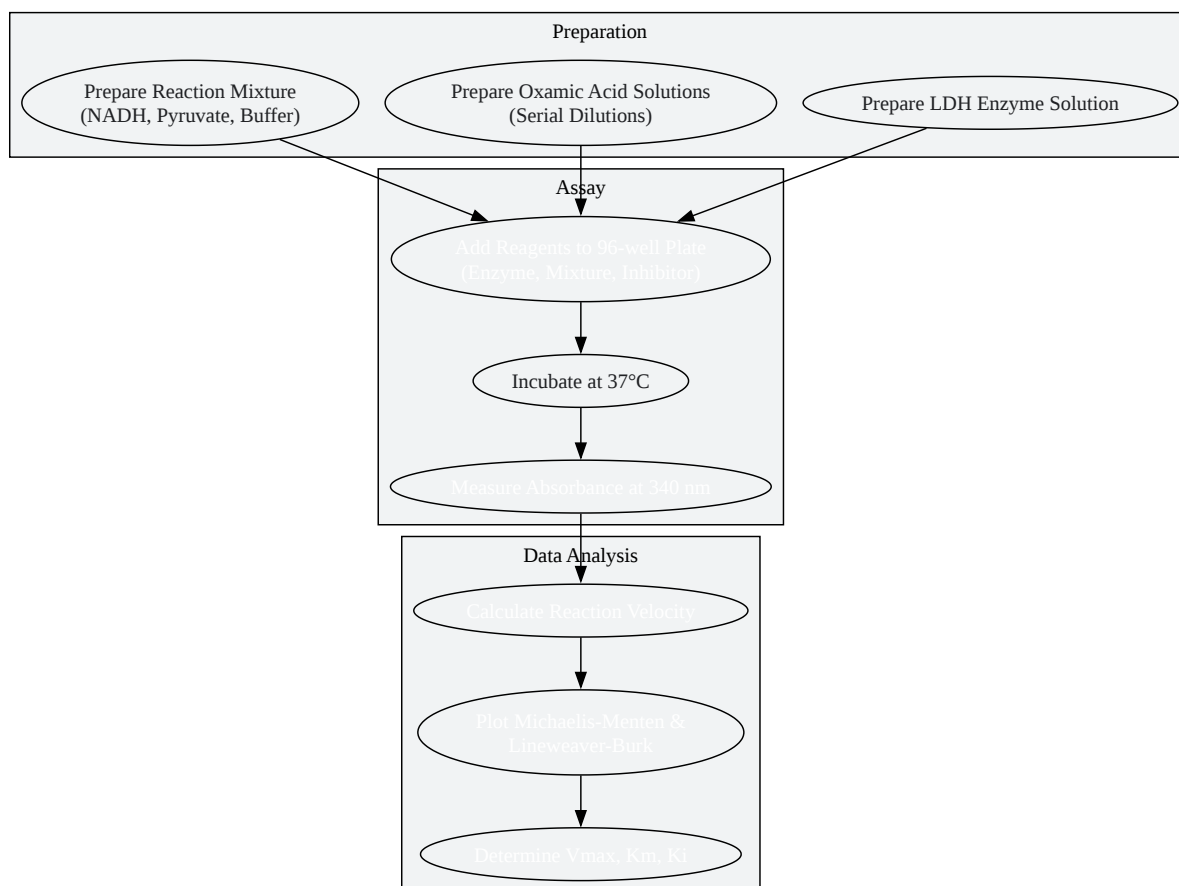
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## Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of **oxamic acid** on LDH activity can be quantified using a spectrophotometric assay. This protocol is a general guideline and may require optimization for specific experimental conditions.

Methodology:

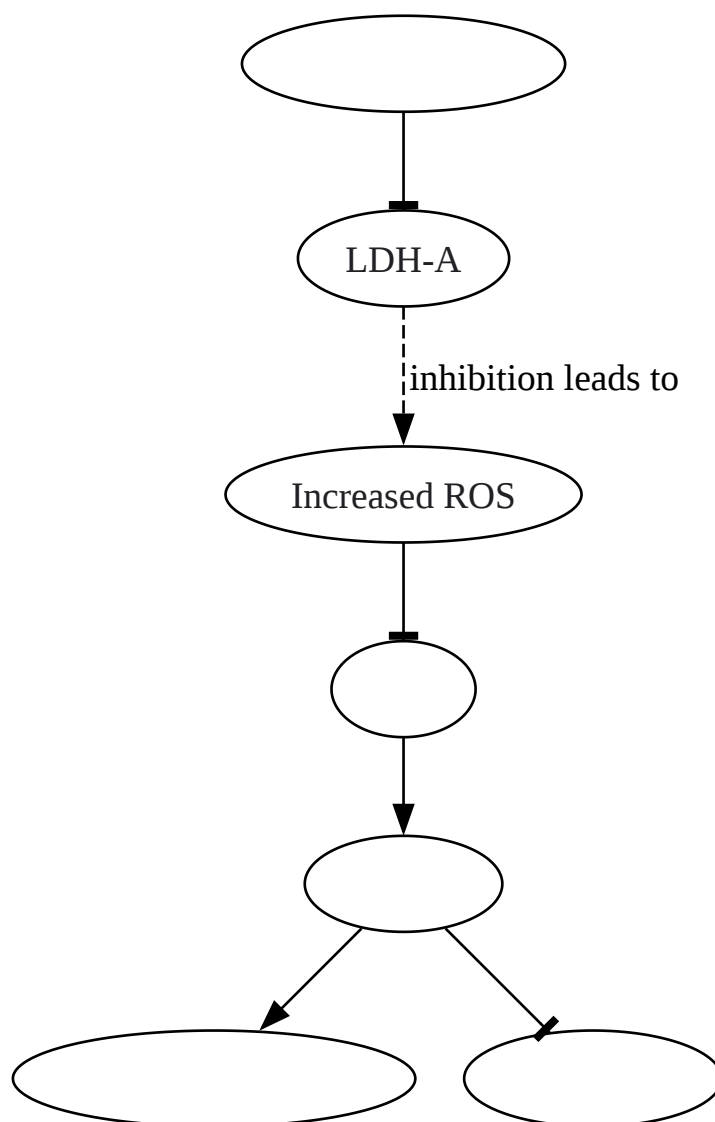
- **Reagent Preparation:** Prepare a reaction mixture containing NADH and sodium pyruvate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).<sup>[7]</sup>
- **Incubation:** In a 96-well plate, add the LDH enzyme preparation, the reaction mixture, and varying concentrations of **oxamic acid**. Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.<sup>[7]</sup>
- **Absorbance Reading:** Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
- **Data Analysis:** Plot the reaction velocity against the substrate concentration to determine the kinetic parameters ( $V_{max}$  and  $K_m$ ). Lineweaver-Burk plots can be used to determine the type of inhibition and the inhibition constant ( $K_i$ ).<sup>[8]</sup>



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## Signaling Pathways

The anticancer effects of **oxamic acid** are, in part, mediated through its influence on key cellular signaling pathways. Inhibition of LDH by **oxamic acid** leads to an increase in reactive oxygen species (ROS), which in turn can inhibit the Akt-mTOR pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival.



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## Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **oxamic acid** and its derivatives against various cell lines and LDH isoforms, providing a comparative overview of its potency.

Compound	Target Cell Line / Enzyme	IC <sub>50</sub> / Dissociation Constant (mM)	Reference
Oxamic Acid	Non-small cell lung cancer (A549)	58.53 ± 4.74	[4]
Oxamic Acid	Non-small cell lung cancer (H1975)	32.13 ± 2.50	[4]
Oxamic Acid	Non-small cell lung cancer (H1395)	19.67 ± 1.53	[4]
Oxamic Acid	Normal lung epithelial (HBE)	96.73 ± 7.60	[4]
N-Ethyl oxamate	Mouse LDH-A4	0.140	[10]
N-Ethyl oxamate	Mouse LDH-B4	0.035	[10]
N-Ethyl oxamate	Mouse LDH-C4	0.002	[10]
N-Propyl oxamate	Mouse LDH-A4	1.750	[10]
N-Propyl oxamate	Mouse LDH-B4	0.887	[10]
N-Propyl oxamate	Mouse LDH-C4	0.012	[10]
Oxamic acid 21	Plasmodium falciparum LDH	0.014	[1]
Oxamic acid 21	Mammalian LDH	0.025	[1]

This technical guide serves as a foundational resource for researchers engaged in the study of metabolic pathways and the development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation into the promising applications of **oxamic acid**.

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